molecular formula C12H12ClN3O2S B2690247 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2034434-06-3

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2690247
M. Wt: 297.76
InChI Key: HBAMWNQCBHHCEK-UHFFFAOYSA-N
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Description

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

A potent combination of reagents for the low-temperature conversion of thioglycosides to glycosyl triflates, enabling the formation of diverse glycosidic linkages, involves the use of sulfonamide derivatives. This methodology presents a powerful, metal-free approach for activating both armed and disarmed thioglycosides, demonstrating the chemical versatility of sulfonamide compounds in synthetic chemistry (Crich & Smith, 2001).

Agricultural Applications

The selectivity of chlorsulfuron, a related sulfonamide herbicide, in cereals such as wheat and barley is attributed to the plants' ability to metabolize the herbicide to an inactive form. This property underlines the potential for designing selective agrochemicals based on sulfonamide chemistry to enhance crop protection (Sweetser, Schow, & Hutchison, 1982).

Biological and Antimicrobial Activities

Sulfonamide derivatives have been explored for their antimicrobial properties. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown potential in DNA binding and cleavage, genotoxicity, and anticancer activity, emphasizing the role of the N-sulfonamide derivative in interacting with biological molecules (González-Álvarez et al., 2013). Another study focused on the synthesis of sulfonamide derivatives as antimicrobial agents, highlighting the potential for further development in this area (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Pharmacological Insights

Investigations into the mode of action of chlorsulfuron reveal its inhibitory effects on plant cell division, providing insights into the design of herbicides and potentially informing the development of drugs targeting cellular processes (Ray, 1982).

Material Science and Structural Studies

Research on noncovalent interactions and structural investigation of newly synthesized sulfonamide derivatives through crystallography and quantum chemical studies sheds light on the material properties of these compounds. Such studies contribute to our understanding of molecular design principles and the development of materials with specific functional properties (Ali et al., 2020).

properties

IUPAC Name

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMWNQCBHHCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

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